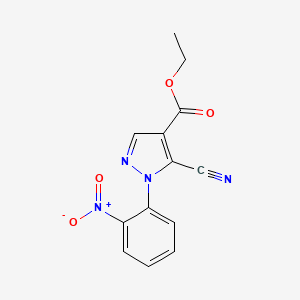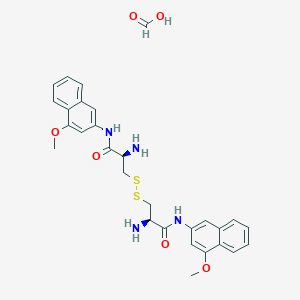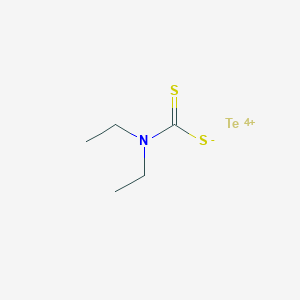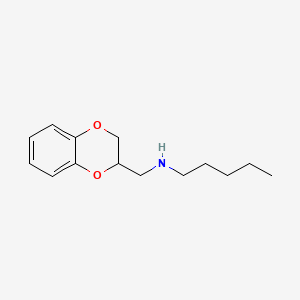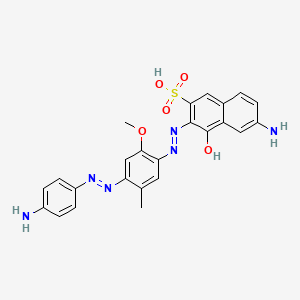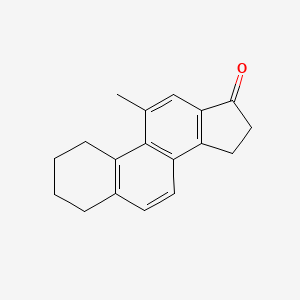
17H-Cyclopenta(a)phenanthren-17-one, 1,2,3,4,15,16-hexahydro-11-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17H-Cyclopenta(a)phenanthren-17-one, 1,2,3,4,15,16-hexahydro-11-methyl- is a heterocyclic organic compound with the molecular formula C18H18O It is a derivative of cyclopenta[a]phenanthrene and is characterized by its unique structure, which includes a cyclopenta ring fused to a phenanthrene core
Vorbereitungsmethoden
The synthesis of 17H-Cyclopenta(a)phenanthren-17-one, 1,2,3,4,15,16-hexahydro-11-methyl- involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the cyclopenta and phenanthrene rings. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
17H-Cyclopenta(a)phenanthren-17-one, 1,2,3,4,15,16-hexahydro-11-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced products.
Wissenschaftliche Forschungsanwendungen
17H-Cyclopenta(a)phenanthren-17-one, 1,2,3,4,15,16-hexahydro-11-methyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the development of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 17H-Cyclopenta(a)phenanthren-17-one, 1,2,3,4,15,16-hexahydro-11-methyl- involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathway involved .
Vergleich Mit ähnlichen Verbindungen
17H-Cyclopenta(a)phenanthren-17-one, 1,2,3,4,15,16-hexahydro-11-methyl- can be compared with other similar compounds, such as:
Cyclopenta[a]phenanthrene: This compound shares a similar core structure but lacks the hexahydro and methyl groups, resulting in different chemical properties and reactivity.
Phenanthrene derivatives: These compounds have a phenanthrene core but differ in the substituents attached, leading to variations in their chemical behavior and applications.
The uniqueness of 17H-Cyclopenta(a)phenanthren-17-one, 1,2,3,4,15,16-hexahydro-11-methyl- lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
42349-31-5 |
|---|---|
Molekularformel |
C18H18O |
Molekulargewicht |
250.3 g/mol |
IUPAC-Name |
11-methyl-1,2,3,4,15,16-hexahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H18O/c1-11-10-16-14(8-9-17(16)19)15-7-6-12-4-2-3-5-13(12)18(11)15/h6-7,10H,2-5,8-9H2,1H3 |
InChI-Schlüssel |
HNQDYVNOYSQBGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(CCC2=O)C3=C1C4=C(CCCC4)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


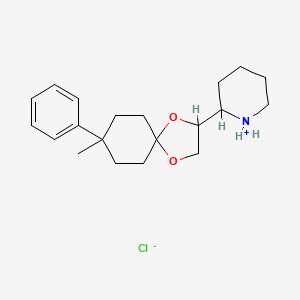
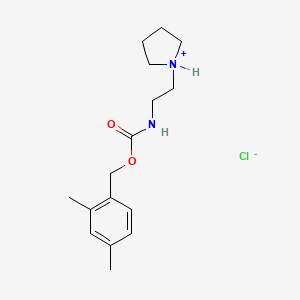

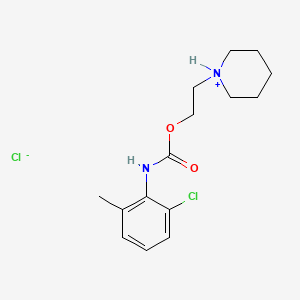
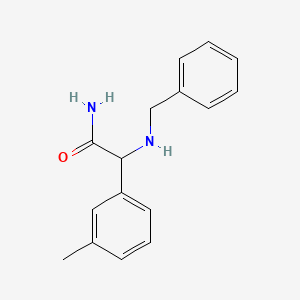
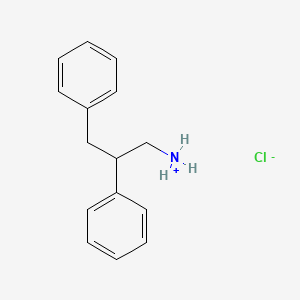
![butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate](/img/structure/B13742855.png)

